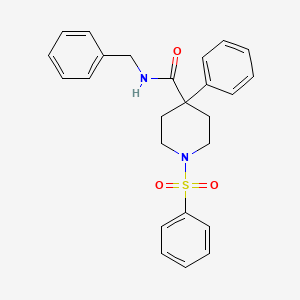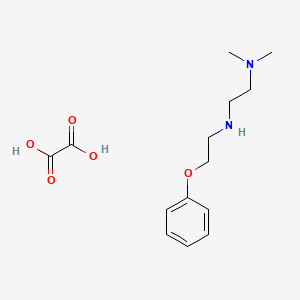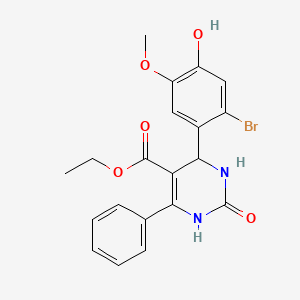![molecular formula C16H19NO5 B4162937 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione
Descripción general
Descripción
1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione, also known as A-366, is a synthetic compound that has been the focus of scientific research due to its potential as a therapeutic agent. A-366 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making them promising candidates for the development of new drugs.
Mecanismo De Acción
1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione works by inhibiting the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By blocking this interaction, 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione prevents the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis (programmed cell death) in cancer cells, and reduction of inflammation. These effects are thought to be due to the inhibition of BET proteins by 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. However, one limitation is that 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione is a synthetic compound, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione, including:
1. Further investigation of its anti-cancer properties, including its potential use in combination with other cancer treatments.
2. Exploration of its anti-inflammatory effects in other disease models, such as rheumatoid arthritis.
3. Development of more potent and selective BET inhibitors based on the structure of 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione.
4. Investigation of the potential use of 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione in other therapeutic areas, such as viral infections.
In conclusion, 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione is a synthetic compound that has shown promise as a therapeutic agent due to its inhibition of BET proteins. Further research is needed to fully understand its potential as a treatment for cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione has been the subject of several scientific studies that have investigated its potential as a therapeutic agent. One study found that 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione exhibited anti-cancer activity against several types of cancer cells, including breast, prostate, and lung cancer cells. Another study showed that 1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione had anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it could be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-3-4-12-11-13(20-2)5-6-14(12)21-9-10-22-17-15(18)7-8-16(17)19/h3,5-6,11H,1,4,7-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVSDEXFJBHRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCON2C(=O)CCC2=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4162854.png)
![N'-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162861.png)
![5-oxo-N-1,3-thiazol-2-yl-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162864.png)

![N,N-dimethyl-N'-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate](/img/structure/B4162882.png)
![1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4162884.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162890.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162897.png)


![N-(2,6-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162933.png)
![1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4162941.png)
